![molecular formula C6H11F2NO B2385211 2-(3,3-Difluoropyrrolidin-1-yl)ethanol CAS No. 950662-61-0](/img/structure/B2385211.png)
2-(3,3-Difluoropyrrolidin-1-yl)ethanol
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Overview
Description
“2-(3,3-Difluoropyrrolidin-1-yl)ethanol” is an organic compound with the molecular formula C6H11F2NO . It is also known as DFPE.
Molecular Structure Analysis
The molecular structure of “2-(3,3-Difluoropyrrolidin-1-yl)ethanol” can be represented by the InChI code: 1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 . The Canonical SMILES representation is: C1CN(CC1(F)F)CCO .Physical And Chemical Properties Analysis
The molecular weight of “2-(3,3-Difluoropyrrolidin-1-yl)ethanol” is 151.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 151.08087030 g/mol . The Topological Polar Surface Area is 23.5 Ų . The compound is a liquid at room temperature .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitor
The compound has been used in the development of a Dipeptidyl Peptidase IV inhibitor, which is a type of medication that can be used to treat Type 2 diabetes . This application progressed to phase 3 for the treatment of type 2 diabetes .
Metabolism and Excretion Study
The compound has been used in studies examining its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans . This research is crucial for understanding how the compound is processed in the body and how it might be used in future medical applications .
Bioavailability Research
Research has been conducted into the oral bioavailability of the compound in preclinical species . This is important for determining how much of the compound is absorbed into the body when taken orally .
Plasma Protein Binding
The compound’s low plasma protein binding has been noted, which could have implications for its distribution within the body .
Cytochrome P450 Metabolism
The compound has been studied for its interactions with the cytochrome P450 system, which is involved in drug metabolism . Understanding these interactions can help predict how the compound might interact with other drugs and influence their effects .
Phase II Metabolic Pathways
The compound has been used in studies examining Phase II metabolic pathways, including carbamoyl glucuronidation and glucosidation . These studies can provide insights into how the compound is metabolized and excreted from the body .
Mechanism of Action
- By inhibiting DPP-4, this compound prolongs the action of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. Ultimately, this helps control blood sugar levels in individuals with type 2 diabetes .
- Additionally, the compound may modulate other receptors (such as GABA, glycine, and NMDA receptors), affecting neuronal function .
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUPRNVKSFVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
950662-61-0 |
Source
|
Record name | 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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